Isoxanthopterin

説明

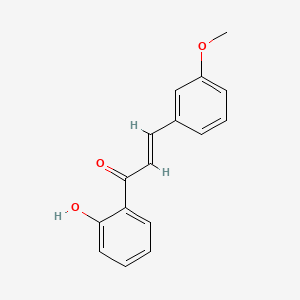

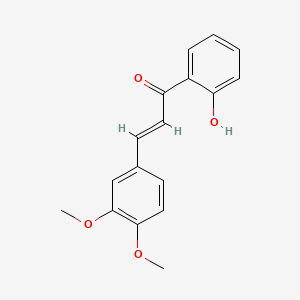

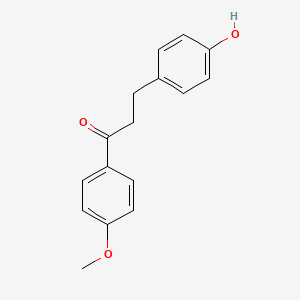

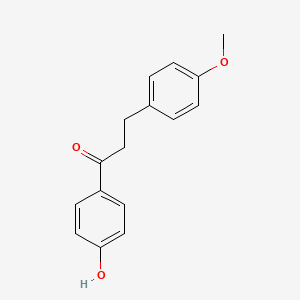

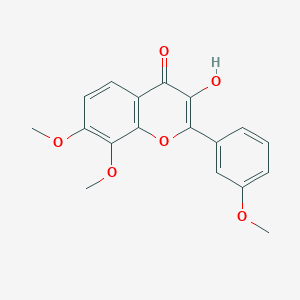

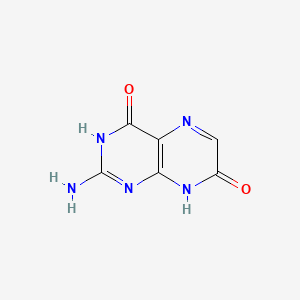

Isoxanthopterin is a natural intermediate in the pteridine pathway, which has roles in pigmentation and cell division . It can be produced naturally from 7-oxobiopterin . The chemical Isoxanthopterin has a known molecular formula of C6-H5-N5-O2 .

Synthesis Analysis

Isoxanthopterin was identified as a pteridine of wide natural occurrence and was reported to exert an inhibitory action on the synthesis of ribosomal RNA, possibly soluble RNA, and on DNA in developing eggs of the milkweed bug Oncopeltus fasciatus .Molecular Structure Analysis

The crystal structure of isoxanthopterin was determined from crystal-structure prediction calculations and verified by comparison with experimental X-ray diffraction . The active site of isoxanthopterin deaminase includes a zinc ion coordinated by three histidines and an aspartate .Chemical Reactions Analysis

Isoxanthopterin is a guanine analog that interferes with RNA and DNA synthesis and can inhibit cell proliferation . Two molecules showed some reaction: the enzyme effectively removed amino groups from isoxanthopterin and the similar molecule pterin 6-carboxylate .Physical And Chemical Properties Analysis

Isoxanthopterin has a density of 2.2±0.1 g/cm3 . Its molecular weight is 179.1 g/mol . The refractive index in the H-bonded plane is extremely high, n = 1.96, which makes isoxanthopterin crystals an ideal reflecting material .科学的研究の応用

Isoxanthopterin shows a specific binding to DNA, which might explain its biological effects, such as inhibiting RNA and DNA synthesis in certain insect species (Lagowski & Forrest, 1967).

It has been observed in various arthropods and might play a role in their pigmentation, as seen in different mutants of Drosophila melanogaster (Hadorn & Schwinck, 1956).

Isoxanthopterin's crystal structure, both synthetic and biogenic, has been analyzed, revealing differences in their formations and implications for its optical functions in biology, such as light reflection in the eyes of crustaceans (Hirsch et al., 2019).

The compound shows enhanced base selectivity and binding affinity in DNA, particularly relevant for detecting specific mutations like T/C mutation, indicating potential applications in genetic research (Rajendar et al., 2007).

Isoxanthopterin inhibits RNA synthesis in Drosophila embryos, suggesting its role in the regulation of genetic processes (Puckett & Snyder, 1975).

It has been synthesized for use as a fluorescent marker in oligonucleotide synthesis, indicating its potential application in molecular biology and biochemistry (Lehbauer & Pfleidere, 1997).

Isoxanthopterin-binding proteins have been identified in certain insects, suggesting a role in RNA synthesis regulation (Smith & Forrest, 1976).

Isoxanthopterin deaminases, enzymes specific to the deamination of isoxanthopterin, have been characterized in different insects, providing insights into pteridine metabolism (Gyure, 1974; Gyure, 1975) (Gyure, 1975).

Isoxanthopterin has been identified in the head extracts of adult stableflies, contributing to insect aging and pigmentation studies (Mail & Lehane, 1988).

It affects the activity of transforming DNA in bacteria, suggesting a role in mutational events or cellular processes (Smith & Forrest, 1971).

Isoxanthopterin deaminase, an orphan enzyme, has been structurally determined, providing insights into its catalytic activity and potential applications in enzymology and biochemistry (Hall et al., 2010).

The effect of methyl substitution in isoxanthopterin on binding affinity and selectivity for nucleobases has been studied, indicating its potential in nucleic acid research (Rajendar et al., 2009).

A synchronous fluorescence method has been developed to determine isoxanthopterin in human urine, showing its potential in clinical diagnostics (Tan Ting, 2007).

Isoxanthopterin metabolism in Drosophila melanogaster has been explored, contributing to the understanding of pteridine metabolism in genetics (Graf et al., 1959).

The characterization of an isoxanthopterin binding protein from Oncopeltus fasciatus has been conducted, aiding in the study of protein-pteridine interactions (Smith & Forrest, 1976).

Vibrational spectroscopic studies of isoxanthopterin have been performed, providing insights into its molecular properties and potential applications in spectroscopy and materials science (Prabavathi et al., 2013).

A colorimetric method for determining isoxanthopterin has been developed, useful in analytical biochemistry and enzyme assays (Gyure, 1973).

Isoxanthopterin's application as a pterin marker in diagnosing hyperphenylalaninemias has been investigated, showing its potential in medical diagnostics (Bao et al., 2018).

作用機序

- Isoxanthopterin is a natural intermediate in the pteridine pathway , which plays critical roles in pigmentation and cell division .

- It can be produced naturally from 7-oxobiopterin or synthesized in vitro by the oxidation of pterin using xanthine oxidase .

- Isoxanthopterin interferes with RNA and DNA synthesis .

- The active site of this enzyme includes a zinc ion coordinated by specific amino acids, allowing it to recognize ligand-sized molecules .

- It effectively removes amino groups from isoxanthopterin and a similar molecule called pterin 6-carboxylate .

Target of Action

Mode of Action

Biochemical Pathways

Safety and Hazards

将来の方向性

Crystals of isoxanthopterin, a pteridine analog of guanine, form both the image-forming “distal” mirror and the intensity-enhancing tapetum reflector in the compound eyes of some decapod crustaceans . This discovery raises the question of which other organic molecules may be used to form crystals with superior reflective properties either in organisms or in artificial optical devices .

特性

IUPAC Name |

2-amino-3,8-dihydropteridine-4,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N5O2/c7-6-10-4-3(5(13)11-6)8-1-2(12)9-4/h1H,(H4,7,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLKCOBIIZKYKFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(NC1=O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200949 | |

| Record name | 2-Amino-4,7(1H,8H)-pteridinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isoxanthopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.005 mg/mL | |

| Record name | Isoxanthopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Isoxanthopterin | |

CAS RN |

529-69-1 | |

| Record name | Isoxanthopterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxanthopterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoxanthopterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=614991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isoxanthopterin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118090 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4,7(1H,8H)-pteridinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-aminopteridine-4,7-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOXANTHOPTERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR11PF6TYR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoxanthopterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000704 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q & A

A: Isoxanthopterin has been shown to bind to DNA in a specific manner. [] This binding enhances isoxanthopterin's fluorescence, suggesting a close interaction, possibly intercalation. [] This interaction significantly affects the enzymatic activity of DNase. [] Isoxanthopterin also inhibits ribosomal RNA (rRNA) synthesis and, to a lesser extent, DNA synthesis in developing Oncopeltus fasciatus eggs. [, ] This inhibitory effect on rRNA synthesis coincides with the natural decrease of xanthopterin, another pteridine, during egg development. []

A: * Molecular formula: C6H5N5O2* Molecular weight: 179.13 g/mol* Spectroscopic data: Isoxanthopterin exhibits characteristic UV absorbance and fluorescence properties. The absorption and fluorescence emission spectra shift to lower energies with increasing pH, indicating protonation/deprotonation. [] The pKa values determined from these spectral shifts are 8.3 and 8.5, respectively. [] These changes are attributed to the protonation/deprotonation of the nitrogen atom at position 3. []

A: Isoxanthopterin forms crystals that can exist in different polymorphs. Research has identified both biogenic and synthetic polymorphs, each exhibiting unique crystal structures. [] Biogenic isoxanthopterin crystals function as efficient reflectors in the eyes of decapod crustaceans. [, ] The high refractive index (n=1.96) calculated for the hydrogen-bonded plane of isoxanthopterin crystals contributes to their excellent reflective properties. []

A: While Isoxanthopterin itself is not known to have catalytic properties, its production is linked to the enzyme xanthine dehydrogenase. This enzyme utilizes pterin as an alternate substrate and hydroxylates it to produce isoxanthopterin in the presence of NAD+. [] This reaction is detectable due to the blue fluorescence emitted by isoxanthopterin under long-wave ultraviolet light (365 nm). [] This property is utilized in a qualitative assay to estimate xanthine dehydrogenase activity in legume nodules. []

A: Yes, QM/MM molecular dynamics simulations have been employed to investigate the deamination process of isoxanthopterin catalyzed by the enzyme isoxanthopterin deaminase. [] These simulations, using updated PM3 parameters for zinc ions, suggest that histidine 285 (His285) plays a more crucial role than aspartic acid 336 (Asp336) in the proton transfer mechanism of isoxanthopterin deamination. []

ANone: Research primarily focuses on the natural occurrence and biological roles of isoxanthopterin, with limited information available regarding its stability and formulation for pharmaceutical purposes.

ANone: Detailed information about the absorption, distribution, metabolism, and excretion of isoxanthopterin is limited. Further research is needed to fully understand its pharmacokinetic and pharmacodynamic properties.

A: While isoxanthopterin's biological effects have been observed, its potential therapeutic applications require further investigation. Studies primarily focus on its role in pteridine metabolism and its interactions with DNA and RNA synthesis. [, , ]

ANone: Resistance and cross-resistance mechanisms related to isoxanthopterin have not been extensively studied.

ANone: Research primarily focuses on the natural occurrence and biological activity of isoxanthopterin. Detailed toxicological studies and safety profiles are limited.

ANone: Specific drug delivery and targeting strategies for isoxanthopterin have not been extensively researched.

ANone: Several analytical methods have been employed to characterize and quantify isoxanthopterin.

- High-performance liquid chromatography (HPLC): Used for separating and quantifying isoxanthopterin in various biological samples, including urine. [, , , , , ]

- Fluorescence detection (FLD): Utilized in conjunction with HPLC to detect and quantify isoxanthopterin based on its fluorescence properties. [, , , ]

- Electrospray ionization mass spectrometry (ESI-MS): Coupled with HPLC to provide accurate mass measurements for isoxanthopterin identification and quantification. []

- Synchronous fluorescence spectroscopy: Employed for rapid and sensitive determination of isoxanthopterin in biological samples. [, , ]

- Surface-enhanced Raman spectroscopy (SERS): Utilized for sensitive detection of isoxanthopterin adsorbed onto silver colloids. []

ANone: Currently, limited data is available on the ecotoxicological effects and degradation pathways of isoxanthopterin.

ANone: Specific studies focusing on the dissolution rate and solubility of isoxanthopterin in various media are scarce.

ANone: Validation of analytical methods used for quantifying isoxanthopterin typically involves assessing accuracy, precision, and specificity. These studies are essential for ensuring reliable and reproducible measurements of isoxanthopterin levels in biological samples.

ANone: Information specifically addressing quality control and assurance measures for isoxanthopterin during development, manufacturing, and distribution is limited.

ANone: Research on the potential of isoxanthopterin to elicit an immune response and strategies to modulate its immunogenicity is limited.

ANone: Specific information regarding interactions between isoxanthopterin and drug transporters is currently unavailable.

ANone: Detailed research on isoxanthopterin's potential to affect drug-metabolizing enzymes is scarce.

ANone: Research primarily focuses on the natural occurrence and biological roles of isoxanthopterin. Specific studies on its compatibility with biological systems and its biodegradability are limited.

ANone: While isoxanthopterin is a naturally occurring pteridine, information regarding specific alternatives or substitutes with comparable biological activity is scarce.

ANone: Detailed information on recycling and waste management practices specifically for isoxanthopterin is limited.

ANone: Research on isoxanthopterin often utilizes standard laboratory equipment and techniques for chemical synthesis, separation, characterization, and biological assays. Specialized instruments, such as those used for fluorescence spectroscopy and mass spectrometry, are employed for detailed analysis.

A: Research on isoxanthopterin and its related compounds, pteridines, has a rich history, dating back to early studies on pigments found in insects and other organisms. [, ] Significant milestones include:

- Early synthesis and characterization: Isoxanthopterin was first synthesized in the 1940s. []

- Identification as a natural product: Isoxanthopterin was found in various organisms, including insects, fish, and amphibians, and its role in pigmentation was investigated. [, , , ]

- Elucidation of its biosynthesis: The biosynthetic pathway of isoxanthopterin, involving enzymes like xanthine dehydrogenase, was gradually elucidated. [, , ]

- Discovery of its interactions with DNA and RNA: Studies revealed the binding of isoxanthopterin to DNA and its inhibitory effects on nucleic acid synthesis. [, ]

- Exploration of its biological activities: Isoxanthopterin's potential roles in various biological processes, such as cell differentiation, apoptosis, and oxidative stress, have been investigated. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。